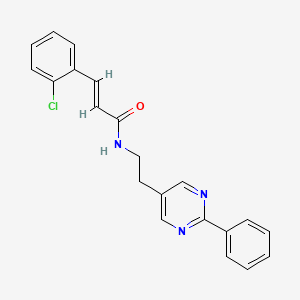![molecular formula C20H16ClN3O3S2 B2554066 N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105248-75-6](/img/structure/B2554066.png)
N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide" is a derivative of thiophene sulfonamide, which is a class of compounds known for their diverse biological activities. The presence of the 1,2,4-oxadiazole ring and the sulfonamide group suggests potential for various pharmacological properties.
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves multiple steps starting from simple precursors. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives begins with 4-chlorobenzoic acid, which undergoes esterification, hydrazination, salt formation, and cyclization to yield the thiadiazole core . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides starts with 4-chlorophenoxyacetic acid and involves esterification, hydrazination, and ring closure reactions . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate 3-methylphenyl and methyl substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring linked to a sulfonamide group. The substitution pattern on the thiophene and the nature of the substituents can significantly influence the biological activity of these compounds. For example, the substitution of various aryl groups via Suzuki cross-coupling reactions has been shown to yield compounds with potent urease inhibition and antibacterial activities . The molecular structure of the compound would likely exhibit similar interactions due to the presence of the thiophene sulfonamide core.
Chemical Reactions Analysis
Thiophene sulfonamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. The sulfonamide group can undergo nucleophilic substitution reactions, as seen in the synthesis of thiadiazole sulfonamides . The presence of the oxadiazole ring in the compound may also allow for additional chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The presence of electronegative substituents such as chlorine can affect the electron distribution within the molecule, which in turn can influence properties like solubility, melting point, and reactivity. The antibacterial and anti-enzymatic activities of related compounds suggest that the compound may also possess similar properties, with the potential for moderate to high biological activity .
Wissenschaftliche Forschungsanwendungen
Biological Activities and Medicinal Chemistry
Research on sulfonamide derivatives, including structures similar to N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide, has shown significant potential in various biological and medicinal contexts. For example, studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have identified compounds with anti-tobacco mosaic virus activity, highlighting the potential for antiviral applications of similar sulfonamide derivatives (Chen et al., 2010). Additionally, the development of 2-aryloxycarbonylthiophene-3-sulfonamides has revealed molecules with potent antagonistic activity at the endothelin receptors, indicating their relevance in cardiovascular research (Raju et al., 1997).
Antimicrobial and Enzyme Inhibition
Sulfonamide derivatives have also been investigated for their antimicrobial properties and enzyme inhibition capabilities. A study on thiophene sulfonamide derivatives highlighted their potential as urease inhibitors, antibacterial agents, and compounds with hemolytic activity, underscoring the broad applicability of sulfonamides in addressing various microbial threats and enzymatic targets (Noreen et al., 2017).
Material Science Applications
In material science, the incorporation of sulfonamide structures into polymeric materials has been explored for the development of new materials with desirable properties. For instance, the synthesis of sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole units has demonstrated promising results for applications in medium-high temperature fuel cells, suggesting that sulfonamide derivatives, including the compound of interest, could play a significant role in the advancement of energy-related technologies (Xu et al., 2013).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-13-4-3-5-14(12-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-8-6-15(21)7-9-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDJIGADSYQRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


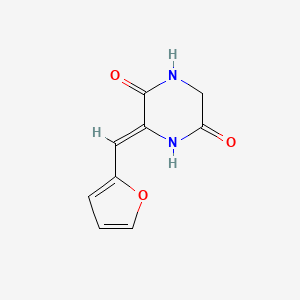
![3-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2553985.png)
![3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553986.png)
![N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2553987.png)
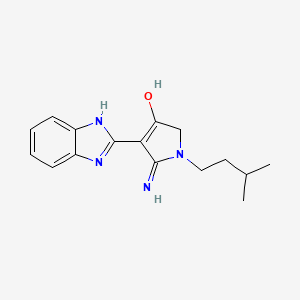

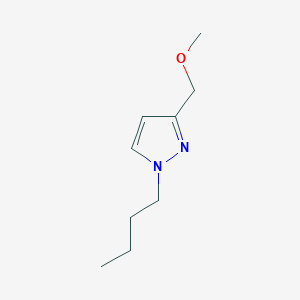
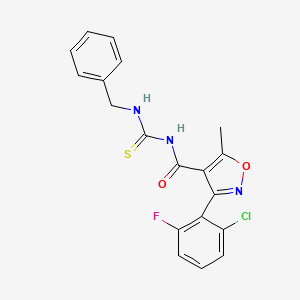
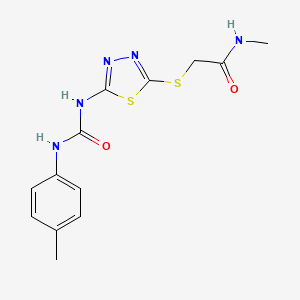
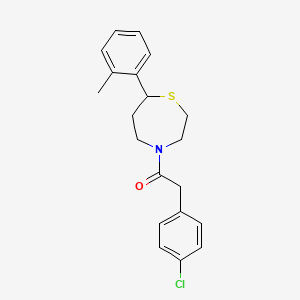
![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)
